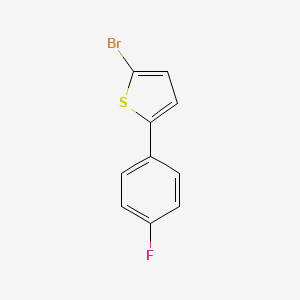

2-Bromo-5-(4-fluorophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGIDPCBJSBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697085 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073313-97-9 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene, a key building block in the development of pharmaceuticals, notably as an intermediate for antidiabetic agents like Canagliflozin.[1] This document is intended for researchers, chemists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The guide offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.

Introduction and Strategic Overview

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive bromine atom and a fluorophenyl group, makes it a versatile intermediate for constructing more complex molecular architectures through various cross-coupling reactions.[2] The primary challenge in its synthesis is the regioselective formation of the carbon-carbon bond between the thiophene and the fluorophenyl rings.

The most common and efficient method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction forms a C-C bond between an organoboron compound (in this case, (4-fluorophenyl)boronic acid) and an organic halide (2,5-dibromothiophene). The key advantages of the Suzuki coupling include its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of the necessary reagents.[6]

This guide will focus on a regioselective Suzuki-Miyaura coupling protocol, leveraging the differential reactivity of the bromine atoms on the 2,5-dibromothiophene starting material.

Synthetic Pathway Overview

The logical flow for the synthesis begins with readily available starting materials and proceeds through a well-established palladium-catalyzed cross-coupling reaction.

Caption: Synthetic workflow for this compound.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, typically driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]

-

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (2,5-dibromothiophene) to a Pd(0) complex. This is often the rate-determining step.[3][4] The palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of halides follows the order I > Br > Cl.[3] In 2,5-dibromothiophene, the bromine at the 2-position is more reactive than the one at the 5-position, allowing for a selective mono-arylation.

-

Transmetalation : The next step involves a base, which activates the organoboron compound to form a boronate complex. This boronate then transfers its organic group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[5][8]

-

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired product.[4][5] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][5]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving substituted thiophenes.[6][9][10]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | 2.42 g | 10.0 | Starting Material |

| (4-fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 1.54 g | 11.0 | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 | Catalyst (2.5 mol%) |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 4.25 g | 20.0 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - | Solvent |

| Water (deionized) | H₂O | 18.02 | 6.25 mL | - | Co-solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (10.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition : Add 25 mL of 1,4-dioxane to the flask via a syringe. Stir the mixture for 20-30 minutes until the solids are dissolved and the mixture is homogeneous.[9]

-

Reagent Addition : Sequentially add (4-fluorophenyl)boronic acid (11.0 mmol), potassium phosphate (20.0 mmol), and 6.25 mL of deionized water.[9] The use of a water/dioxane solvent system is known to improve yields in many Suzuki couplings.[9][11]

-

Reaction : Heat the reaction mixture to 90°C and stir vigorously for 12 hours.[9][10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Expected to show characteristic peaks for the aromatic protons on both the thiophene and fluorophenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product (Expected M/z ≈ 256.96 g/mol ).

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

2,5-Dibromothiophene : This compound is an irritant. Avoid contact with skin and eyes, and do not inhale the vapors.[12][14] In case of contact, rinse the affected area with plenty of water.[12][13][14]

-

Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Used catalyst should be kept wet and disposed of according to institutional guidelines.

-

1,4-Dioxane : This solvent is a suspected carcinogen and is flammable. Handle with care and avoid ignition sources.

-

General Precautions : Always wash hands thoroughly after handling chemicals.[12] Ensure that an emergency eyewash station and safety shower are readily accessible.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, a regioselective mono-arylation of 2,5-dibromothiophene can be achieved in good yields. The protocol described in this guide, along with the mechanistic insights and safety precautions, offers a solid foundation for researchers and scientists working on the synthesis of this important pharmaceutical intermediate.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]

-

ResearchGate. (2025, October 16). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available from: [Link]

-

PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

FAQ. (n.d.). How can one synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl) thiophene?. Available from: [Link]

-

National Institutes of Health. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

Sources

- 1. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(4-fluorophenyl)thiophene: A Key Intermediate for Canagliflozin

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7). As a critical starting material for the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, a thorough understanding of this intermediate's characteristics is paramount for researchers, process chemists, and quality control analysts.[1] This document consolidates available data on the compound's chemical identity, physical and thermal properties, and spectroscopic profile. Furthermore, it offers expert-driven, field-proven protocols for analytical characterization, including chromatography, to ensure material quality and consistency in a drug development setting.

Introduction: The Strategic Importance in Drug Development

This compound holds significant strategic importance in the pharmaceutical industry as a key building block for Canagliflozin.[2] The journey from an intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent regulatory standards where the quality of each starting material directly impacts the safety and efficacy of the final drug product.

The rationale for a deep dive into its physicochemical properties is threefold:

-

Process Optimization: Knowledge of properties like solubility, melting point, and thermal stability is crucial for designing robust, scalable, and safe synthetic routes. Selecting appropriate solvents, reaction temperatures, and purification methods (e.g., crystallization) hinges on this fundamental data.

-

Quality Control (QC): A well-defined analytical profile, including spectroscopic and chromatographic data, forms the basis for establishing identity, purity, and impurity profiles. This ensures batch-to-batch consistency, a cornerstone of Good Manufacturing Practices (GMP).

-

Structural Integrity: Confirming the molecular structure and preventing the carry-over of process-related impurities or degradants is essential. Each analytical technique provides a unique piece of the structural puzzle.

This guide is structured to provide not just data, but the scientific reasoning behind its application, empowering researchers to make informed decisions.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic heterocyclic compound featuring a central thiophene ring with two distinct substitutions.

Structure:

(Image Source: TCI Chemicals)

(Image Source: TCI Chemicals)

Table 1: Chemical Identifiers and Core Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| CAS Number | 1030825-20-7 | [3] |

| Molecular Formula | C₁₈H₁₄BrFS | [4][5] |

| Molecular Weight | 361.27 g/mol | [4][5] |

| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [3] |

| Synonyms | Canagliflozin Intermediate 4 | [3] |

| InChI Key | VLRIERSBZHUCOW-UHFFFAOYSA-N |[3][5] |

Physical and Thermal Properties

The bulk physical properties of a compound dictate its behavior on a macroscopic scale and are the first parameters assessed for handling, storage, and process development.

Table 2: Summary of Physical and Thermal Data

| Property | Value | Significance in Drug Development | Reference(s) |

|---|---|---|---|

| Appearance | White to light yellow powder/crystal | Provides a preliminary, albeit non-specific, indication of purity. Color variation can suggest the presence of impurities. | [5] |

| Melting Point | 101.0 - 105.0 °C | A sharp melting range is a key indicator of high purity. Used as a routine QC check. | |

| Boiling Point | 438.3 ± 40.0 °C (Predicted) | Useful for assessing thermal stability and designing high-temperature reactions or distillative purifications. | [1] |

| Solubility | Slightly soluble in DMSO (heated), Hexanes (heated) | Critical for selecting appropriate reaction solvents, crystallization anti-solvents, and mobile phases for chromatography. | [1] |

| Storage | Room temperature, sealed in dry, dark place | Informs long-term stability and proper warehousing conditions to prevent degradation. |[6] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of the compound, essential for unambiguous structure confirmation and purity assessment. While specific authenticated spectra for this intermediate are not widely published, this section details the expected characteristics based on its known structure—a crucial exercise for any scientist tasked with its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton spectrum will reveal the number of distinct proton environments, their connectivity (via spin-spin splitting), and their electronic environment.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (6.8-7.8 ppm): This region will be complex due to signals from the three distinct aromatic systems: the disubstituted thiophene ring, the disubstituted bromophenyl ring, and the disubstituted fluorophenyl ring. Doublets and doublets of doublets are expected. The protons on the 4-fluorophenyl ring adjacent to the fluorine will exhibit coupling to ¹⁹F.

-

Methylene Protons (-CH₂-) (~4.1 ppm): The two protons of the methylene bridge connecting the thiophene and phenyl rings are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for splitting.

-

Methyl Protons (-CH₃) (~2.2 ppm): The three protons of the methyl group on the bromophenyl ring will appear as a distinct singlet.

-

-

-

¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons (115-150 ppm): A multitude of signals corresponding to the carbons of the thiophene and benzene rings. The carbon directly bonded to fluorine will show a large ¹J C-F coupling constant, and adjacent carbons will show smaller couplings.

-

Methylene Carbon (-CH₂-) (~35-40 ppm): A single signal for the benzylic carbon.

-

Methyl Carbon (-CH₃) (~19 ppm): A single signal for the methyl group carbon.[7]

-

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Expected Key Absorption Bands (cm⁻¹):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from all three rings.[8]

-

~1600, ~1500, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations. Substituted thiophenes show characteristic bands in this region.[9][10]

-

~1230 cm⁻¹: A strong band corresponding to the C-F stretching vibration of the fluorophenyl group.

-

~840 cm⁻¹: C-H out-of-plane bending, indicative of the 1,4-disubstitution pattern on the fluorophenyl ring.[11]

-

~800-700 cm⁻¹: C-S stretching and ring vibrations characteristic of the thiophene moiety.[9]

-

~700-600 cm⁻¹: C-Br stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 360 and 362, with a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[12][13]

-

Key Fragments:

-

Loss of Bromine: A fragment corresponding to [M-Br]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the thiophene ring or the bromophenyl ring, leading to characteristic fragment ions. The formation of a stable tropylium-like ion from the benzyl fragment is a common pathway.

-

Loss of HBr: A potential [M-HBr]⁺ fragment.[14]

-

-

Chromatographic Analysis: Ensuring Purity

Chromatography is the gold standard for separating and quantifying the main component from its impurities. Commercial suppliers often use Gas Chromatography (GC) to assess the purity of this intermediate, typically reporting >98.0%.[5] However, High-Performance Liquid Chromatography (HPLC) is equally, if not more, vital in a pharmaceutical context.

Diagram: General Workflow for Analytical Method Development

This diagram illustrates the logical flow a scientist would follow to establish a reliable analytical method for quality control.

Caption: Logical workflow for analytical method development and validation.

Protocol: Gas Chromatography (GC) Purity Assay

-

Principle: GC is suitable due to the compound's thermal stability and volatility. It separates compounds based on their boiling points and interaction with the stationary phase.

-

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: Agilent DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (Split ratio 50:1)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

-

Detector Temperature: 320 °C

-

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution. Purity is calculated based on area percent (Area of main peak / Total area of all peaks) x 100%.

-

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

-

Principle: Reversed-phase HPLC separates compounds based on their polarity. This method is crucial for identifying non-volatile impurities and is a staple in pharmaceutical analysis. Several HPLC methods have been developed for the final product, Canagliflozin, which can be adapted for this intermediate.[15][16][17]

-

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., Waters Symmetry, 100 mm x 4.6 mm, 3.5 µm).[16]

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of Acetonitrile to make a 0.1 mg/mL solution.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 290 nm.[16]

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 60% B (re-equilibration)

-

-

-

System Suitability: As per GC protocol, ensure RSD of peak area is ≤ 2.0%.

-

Analysis: Inject a diluent blank, followed by the sample solution. Calculate purity by area percent. The use of a PDA detector is highly recommended to assess peak purity and identify co-eluting impurities.

-

Synthesis and Reactivity Overview

Understanding the synthetic origin of the intermediate provides crucial insights into potential process-related impurities. The most common route involves a multi-step synthesis.

Diagram: Common Synthetic Pathway

Sources

- 1. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 2. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene [cymitquimica.com]

- 6. 1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. savemyexams.com [savemyexams.com]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

- 17. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CANAGLIFLOZIN IN BULK AND TABLET DOSAGE FORM [zenodo.org]

An In-depth Technical Guide to 2-Bromo-5-(4-fluorophenyl)thiophene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(4-fluorophenyl)thiophene (CAS No. 1073313-97-9), a key heterocyclic building block in modern organic synthesis. Primarily recognized as a crucial intermediate and designated impurity in the manufacturing of Canagliflozin, an SGLT2 inhibitor, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document consolidates essential information regarding its chemical identity, plausible synthetic routes based on established palladium-catalyzed cross-coupling methodologies, physicochemical properties, and handling safety. The guide is structured to deliver not just procedural steps but also the underlying chemical logic, empowering researchers to effectively synthesize, characterize, and utilize this compound in their work.

Core Identification and Chemical Profile

This compound is a disubstituted thiophene ring, featuring a bromine atom at the 2-position and a 4-fluorophenyl group at the 5-position. This specific arrangement of functional groups makes it a versatile synthon, particularly for subsequent cross-coupling reactions or other functional group transformations.

Chemical Identifiers

A precise identification of a chemical substance is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1073313-97-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₆BrFS | [1][2][3][4][5][6] |

| Molecular Weight | 257.12 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | C1=CC(=C(S1)Br)C2=CC=C(C=C2)F | [3][5] |

| Synonyms | Canagliflozin Impurity 19, Thiophene, 2-bromo-5-(4-fluorophenyl)- | [1][5] |

Synthesis Methodologies: A Mechanistic Perspective

Preferred Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is often the method of choice due to its high functional group tolerance, the commercial availability and relative stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[11] The reaction couples an organoboron species with an organohalide. For the synthesis of the target molecule, two convergent pathways are plausible. However, the coupling of 2-bromothiophene with (4-fluorophenyl)boronic acid is presented here as a representative and cost-effective approach.[12]

The logical workflow involves the palladium-catalyzed reaction between (4-fluorophenyl)boronic acid and an excess of 2,5-dibromothiophene. The use of a dibrominated starting material allows for a regioselective mono-coupling, yielding the desired product.

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

This protocol is a representative procedure based on established methods for Suzuki couplings with bromothiophenes.[13] Optimization may be required.

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Alternative Route: Stille Cross-Coupling

The Stille reaction provides another powerful method for forming the C-C bond by coupling an organohalide with an organostannane (organotin) reagent.[10][14] While highly effective and tolerant of many functional groups, the primary drawback is the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts from the final product.[15]

Caption: Proposed Stille Cross-Coupling Synthesis Workflow.

Physicochemical and Spectroscopic Properties

Characterization of the final product is essential to confirm its identity and purity. While a comprehensive, publicly available dataset is limited, some physical properties have been reported by commercial suppliers.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow powder | [8] |

| Boiling Point | 287 °C (Predicted) | [13] |

| Flash Point | 127 °C (Predicted) | [13] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [1][2] |

Expected Spectroscopic Characterization

Upon synthesis, the structure of this compound should be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral features are anticipated[16]:

-

¹H NMR: The spectrum should show characteristic signals in the aromatic region for the protons on the thiophene ring and the 4-fluorophenyl group. The thiophene protons will appear as two doublets, while the fluorophenyl protons will appear as two sets of multiplets (often resembling doublets of doublets or triplets) due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbon atoms attached to bromine and fluorine will be significantly influenced, and the carbons of the fluorophenyl ring will show characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety, Handling, and Application

Hazard Identification and Handling

A Material Safety Data Sheet (MSDS) for "Canagliflozin Impurity 19" (CAS 1073313-97-9) indicates that the compound should be handled with care.[17]

-

General Handling: Work under a chemical fume hood. Do not inhale the substance or allow it to come into contact with skin and eyes. Avoid the generation of dust and aerosols.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[17]

-

Ingestion: If swallowed, make the victim drink water (two glasses at most). Do not induce vomiting and call a physician immediately.[17]

-

-

Firefighting: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[17]

It is important to note that this information is limited, and a full risk assessment should be conducted before handling this chemical.

Applications and Reactivity

The primary documented application of this compound is as a reference standard for "Canagliflozin Impurity 19" in analytical method development and quality control during the manufacturing of the active pharmaceutical ingredient Canagliflozin.[5]

From a synthetic chemistry perspective, its structure offers two key points for further functionalization:

-

The Bromine Atom: The C-Br bond is susceptible to further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups at the 2-position of the thiophene ring.

-

The Thiophene Ring: The C-H bonds on the thiophene ring can be targeted for electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.

This dual reactivity makes it a valuable building block for the synthesis of more complex thiophene-containing molecules for materials science and pharmaceutical research.

References

-

Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

-

Al-Hourani, B. J., et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. Available at: [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Available at: [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

-

Venkatasai Life Sciences. (n.d.). Canagliflozin Impurity 18. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

-

Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Available at: [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Available at: [Link]

-

ChemWhat. (n.d.). Canagliflozin Impurity 19 CAS#: 1073313-97-9. Available at: [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 1073313-97-9. Available at: [Link]

-

Amagene. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 2,4-Dibromo-5-(4-fluorophenyl)thiophene. Available at: [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1073313-97-9|this compound|BLD Pharm [bldpharm.com]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. canbipharm.com [canbipharm.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Supplier CAS No 1073313-97-9 - BuyersGuideChem [buyersguidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemicea.com [chemicea.com]

spectral data for 2-Bromo-5-(4-fluorophenyl)thiophene (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 2-Bromo-5-(4-fluorophenyl)thiophene

For professionals in the fields of chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed analysis of the expected spectral data for this compound, a halogenated aromatic compound with potential applications in organic synthesis and materials science. By delving into the principles and expected outcomes of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as a practical reference for the characterization of this and similar molecular structures.

Molecular Overview

Compound: this compound Molecular Formula: C₁₀H₆BrFS Molecular Weight: 273.12 g/mol

The structure consists of a central thiophene ring, substituted at the 2-position with a bromine atom and at the 5-position with a 4-fluorophenyl group. This combination of a heavy halogen, a heteroaromatic ring, and a fluorinated phenyl group gives rise to a unique spectral fingerprint that can be deciphered using modern analytical techniques.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Expected MS Peaks

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 272/274 | [C₁₀H₆BrFS]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 193 | [C₁₀H₆FS]⁺ | Loss of a bromine radical from the molecular ion. |

| 161/163 | [C₄H₂BrS]⁺ | Fragment corresponding to the bromothiophene cation. |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) according to their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate at specific frequencies. [1]This provides valuable information about the functional groups present in the molecule. [2] Interpreting the IR Spectrum

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). [1][3] Expected IR Absorption Bands for this compound

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the thiophene and phenyl rings are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bond is strong and polar, resulting in a strong absorption band typically in the 1250-1000 cm⁻¹ range.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring is often weak and can be difficult to identify, but it is expected in the fingerprint region.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the lower frequency region, typically between 600 and 500 cm⁻¹.

-

Aromatic C-H Bending (Out-of-Plane): These vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic rings.

Summary of Expected IR Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C Stretch | Medium |

| ~1220 | C-F Stretch | Strong |

| 840-810 | p-disubstituted C-H bend | Strong |

| ~800 | Thiophene C-H bend | Strong |

| 600-500 | C-Br Stretch | Medium to Strong |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting spectrum is collected.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. [4]It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield).

-

Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm).

-

Fluorophenyl Protons: The four protons on the 4-fluorophenyl ring are in two chemically equivalent sets. Due to the electron-withdrawing nature of the fluorine atom and the thiophene ring, these protons will also be in the aromatic region. They will appear as two distinct signals.

Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. [5]For this molecule, the expected integration ratio would be 1:1:2:2 for the four distinct proton environments.

Splitting Patterns (Multiplicity): The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule). [4]

-

Thiophene Protons: The two protons on the thiophene ring are adjacent to each other and will therefore split each other into doublets.

-

Fluorophenyl Protons: The protons on the fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The protons ortho to the fluorine will be split by the adjacent meta protons and the fluorine atom. The protons meta to the fluorine will be split by the adjacent ortho protons and the fluorine atom. This often results in what appears as a triplet or a doublet of doublets.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 | Doublet of Doublets | ~8.8, 5.4 | 2H | H-2', H-6' |

| ~7.1 | Doublet | ~3.8 | 1H | Thiophene H |

| ~7.05 | Triplet | ~8.7 | 2H | H-3', H-5' |

| ~7.0 | Doublet | ~3.8 | 1H | Thiophene H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ): The chemical shifts of the carbon atoms are also influenced by their electronic environment.

-

Aromatic Carbons: All ten carbon atoms are sp² hybridized and will appear in the downfield region of the spectrum (typically 110-165 ppm).

-

Carbon Attached to Bromine (C-Br): This carbon will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect" of bromine.

-

Carbon Attached to Fluorine (C-F): This carbon will be significantly deshielded and will appear at a high chemical shift. It will also show a large one-bond coupling to the fluorine atom (¹JCF).

-

Other Aromatic Carbons: The chemical shifts of the other carbons will be influenced by their position relative to the substituents. Carbons ortho and para to the fluorine atom will show smaller C-F couplings.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~145 | C-5 |

| ~132 | C-1' |

| ~130 | C-3 |

| ~128 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~125 | C-4 |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~112 | C-2 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run. This involves applying a series of radiofrequency pulses and acquiring the resulting free induction decay (FID) signal.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its structural verification. The characteristic isotopic pattern of bromine in the mass spectrum, the specific vibrational bands in the IR spectrum, and the detailed information on proton and carbon environments from the NMR spectra collectively serve as a unique fingerprint for this molecule. This guide provides researchers and scientists with the expected data and underlying principles necessary to confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

gsrs. (n.d.). 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-(2-pyridyl)thiophene. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

MDPI. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. Retrieved from [Link]

Sources

molecular structure and conformation of 2-Bromo-5-(4-fluorophenyl)thiophene

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-(4-fluorophenyl)thiophene

Abstract

This compound represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural and conformational properties are paramount to its function, influencing everything from intermolecular interactions and crystal packing to receptor binding affinity in drug discovery. This technical guide provides a comprehensive framework for the elucidation of its three-dimensional structure and conformational dynamics. We move beyond a simple data summary to detail the requisite experimental and computational protocols, explaining the scientific rationale behind each methodological choice. This document serves as a roadmap for researchers seeking to fully characterize this and similar bi-aryl thiophene derivatives, ensuring a foundation of rigorous, verifiable structural data for advanced applications.

Introduction: The Significance of a Privileged Scaffold

Thiophene-based compounds are recognized as "privileged pharmacophores" in drug development, with numerous FDA-approved drugs incorporating this moiety.[1] Their structural similarity to phenyl rings, combined with a distinct electronic profile and ability to engage in hydrogen bonding and other non-covalent interactions, makes them versatile building blocks. The subject of this guide, this compound, is a key intermediate and structural analogue of compounds used in the synthesis of major therapeutics, including antidiabetic agents.[2][3]

Understanding the precise three-dimensional arrangement of its atoms (molecular structure) and the rotational freedom between its thiophene and fluorophenyl rings (conformation) is not merely an academic exercise. These features dictate the molecule's steric and electronic profile, which is the ultimate determinant of its biological activity and material properties. This guide outlines a multi-pronged approach, integrating synthesis, spectroscopy, and computational modeling, to build a complete and validated structural picture.

Synthesis and Structural Verification

A robust structural analysis begins with the unambiguous synthesis and purification of the target compound. The most logical and widely adopted method for coupling aryl rings is the Palladium-catalyzed Suzuki cross-coupling reaction, valued for its high yields and tolerance of diverse functional groups.[4]

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

-

2,5-Dibromothiophene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Catalyst Preparation: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in 20 mL of toluene. Stir for 15 minutes until the solution is homogeneous. The in-situ formation of the Pd(PPh₃)₄ catalyst is critical for the reaction's efficiency.

-

Reaction Setup: To the catalyst solution, add 2,5-Dibromothiophene (1.0 eq), 4-Fluorophenylboronic acid (1.1 eq), and a 2M aqueous solution of Potassium Carbonate (3.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the dibromothiophene, while the carbonate base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to 80-90°C and reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Add 50 mL of deionized water and extract the aqueous layer three times with 30 mL of Dichloromethane. The organic layers are combined. This step separates the product from the inorganic salts and water-soluble impurities.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Confirmation Workflow

Following synthesis, the molecular structure must be unequivocally confirmed. The complementary techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide a self-validating system for structural elucidation.[5]

Caption: Workflow for structural verification.

Expected Spectroscopic Data:

| Technique | Expected Observations and Rationale |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the thiophene protons, showing coupling to each other. Two sets of signals (doublet of doublets or multiplets) for the 4-fluorophenyl protons, showing characteristic H-F and H-H coupling. The integration of these signals should correspond to a 2:4 proton ratio. |

| ¹³C NMR | Signals for all 10 carbon atoms. The carbon attached to bromine will be shifted to a characteristic range (approx. 110-115 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245-250 Hz), providing definitive evidence of the C-F bond. |

| FTIR | A strong absorption band around 1220-1240 cm⁻¹ for the C-F stretch. A band in the 500-600 cm⁻¹ region for the C-Br stretch. Characteristic peaks for C=C stretching of the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H aromatic stretching (>3000 cm⁻¹).[5] |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 256 and an M+2 peak at m/z 258 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. |

Conformational Analysis: The Dihedral Angle

The most significant conformational variable in this compound is the torsional or dihedral angle (θ) between the planes of the thiophene and 4-fluorophenyl rings. This angle determines the extent of π-conjugation between the rings and the overall shape of the molecule. A planar conformation (θ = 0° or 180°) maximizes conjugation but can introduce steric hindrance, while a perpendicular conformation (θ = 90°) minimizes steric clash at the cost of electronic communication. The true, lowest-energy conformation is a balance between these competing factors.[6]

Computational Modeling Protocol: A DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular geometries and energies with high accuracy.[7]

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Procedure:

-

Structure Building: Construct the 3D model of this compound in a molecular modeling program.

-

Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311G(d,p) basis set is a well-established standard for such organic molecules, providing a good balance of accuracy and computational cost.[7]

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the C-C bond connecting the two rings (defining the dihedral angle θ) in small increments (e.g., 10°) from 0° to 180°, while allowing all other geometric parameters to relax at each step.

-

Analysis: Plot the relative energy versus the dihedral angle. The minima on this curve correspond to stable, low-energy conformers, while the maxima represent the energy barriers to rotation.

-

Optimization and Verification: Take the geometry from each identified energy minimum and perform a full, unconstrained geometry optimization, followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Predicted Outcome: For bi-aryl systems like this, the lowest energy conformation is typically non-planar, with a dihedral angle between 20° and 50°, representing the optimal compromise between steric repulsion of ortho-hydrogens and π-system conjugation.

| Parameter | Predicted Value | Significance |

| Lowest Energy Dihedral Angle (θ) | ~35-45° | Defines the molecule's most probable shape in the gas phase or non-polar solvents. |

| Rotational Energy Barrier | 2-5 kcal/mol | A low barrier indicates significant conformational flexibility at room temperature, allowing the molecule to adapt its shape upon binding to a target. |

Experimental Validation: X-ray Crystallography

While DFT provides an excellent theoretical model, X-ray crystallography provides the definitive, unambiguous structure in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Collect the diffraction data. The pattern of diffracted X-rays is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield a final, highly precise molecular structure.[8]

The resulting crystallographic information file (CIF) would provide precise bond lengths, bond angles, and the solid-state dihedral angle, serving as the ultimate benchmark for validating the computational DFT results.

Conclusion and Future Directions

The structural and conformational characterization of this compound is a critical prerequisite for its rational application in drug discovery and materials science. This guide has detailed a synergistic approach, combining robust synthesis, definitive spectroscopic analysis, and predictive computational modeling. This workflow not only establishes a validated structure for the molecule but also provides deep insight into its conformational flexibility—a key parameter for understanding its interaction with biological targets. Future work should focus on executing these experimental protocols to provide the definitive crystallographic data and using the resulting validated models in virtual screening and structure-activity relationship (SAR) studies to discover novel therapeutic leads.

References

-

Global Substance Registration System (GSRS). (n.d.). 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Unknown Source. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [Link]

-

ACS Publications. (2011). One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

NIH. (n.d.). 8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromo-5-(4-fluorophenyl)thiophene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

FAQ. (n.d.). How can one synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl) thiophene?. Retrieved from [Link]

-

San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring 2-(5-Bromo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene: Insights for R&D and Bulk Purchase. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

-

MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Abydos Pharma. (n.d.). 2-(甲基-5-溴卞基)-5-(4-氟苯)噻吩. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Role of Conformation of Thiophene Oligomers on Their Electronic and Magnetic Properties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][10]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

-

RSC Publishing. (n.d.). Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Fused thiophenes: an overview of the computational investigations. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 10. impactfactor.org [impactfactor.org]

A Comprehensive Technical Guide to 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Key Pharmaceutical Intermediate

Note to the Reader: The topic of this guide has been refined based on extensive research. The compound of significant scientific and industrial relevance is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , a crucial intermediate in the synthesis of the antidiabetic drug Canagliflozin. This guide will focus on this compound.

Introduction

In the landscape of modern medicinal chemistry, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. The journey from a laboratory-scale discovery to large-scale manufacturing often hinges on the availability and synthesis of key chemical intermediates. One such pivotal molecule is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[1][2] This compound serves as a critical building block in the production of Canagliflozin, a widely used medication for the management of type 2 diabetes.[1][3] Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which helps to lower blood sugar levels by promoting the excretion of glucose through the urine.[3][4] The precise chemical structure and high purity of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene are essential for ensuring the quality and efficacy of the final drug product.[1] This guide provides an in-depth exploration of the discovery, synthesis, and history of this important pharmaceutical intermediate.

Discovery and Historical Context

The history of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is intrinsically linked to the development of Canagliflozin. The quest for novel treatments for type 2 diabetes led researchers to target SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. The discovery of Canagliflozin, a C-glucoside with a thiophene ring, represented a significant advancement in this area. Consequently, the development of a scalable and efficient synthesis for Canagliflozin became a priority for pharmaceutical manufacturers. This, in turn, spurred research into the synthesis of its key intermediates, including 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The strategic importance of this intermediate lies in its specific arrangement of the brominated benzyl and fluorinated phenyl groups on the thiophene core, which facilitates the subsequent steps in the synthesis of Canagliflozin.[1]

Synthesis Methodologies

The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a multi-step process that has been optimized over time to improve yield, reduce costs, and enhance industrial applicability.[5] The most common synthetic strategies involve the initial construction of the 2-(4-fluorophenyl)thiophene core, followed by the introduction of the 5-bromo-2-methylbenzyl moiety.

Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene

The initial and crucial step is the formation of 2-(4-fluorophenyl)thiophene. This is typically achieved through cross-coupling reactions.

Method A: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds. In this context, it involves the reaction of a thiophene boronic acid derivative with a fluorinated aryl halide, or vice versa, in the presence of a palladium catalyst. A common approach involves the reaction of 4-fluorophenylboronic acid with 2-bromothiophene.[6][7]

-

Rationale for Experimental Choices:

-

Palladium Catalyst: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are chosen for their high efficiency and tolerance to a wide range of functional groups.[7]

-

Base: An inorganic base such as potassium carbonate or sodium carbonate is required to activate the boronic acid for transmetalation.[6][7]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or an alcohol is often used to facilitate the dissolution of the reactants and the base.[6][7]

-

Method B: Kumada Coupling

An alternative approach is the Kumada coupling, which utilizes a Grignard reagent. In this method, 4-fluorophenylmagnesium bromide is reacted with 2-bromothiophene in the presence of a nickel or palladium catalyst.[4][5]

-

Rationale for Experimental Choices:

Experimental Protocol: Suzuki Coupling for 2-(4-Fluorophenyl)thiophene [6]

-

To a solution of 4-fluorophenylboronic acid (36 mmol) and 2-bromothiophene (30 mmol) in DMF (20 mL), add anhydrous potassium carbonate (60 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mol%).

-

Heat the mixture to 120°C under a nitrogen atmosphere for 15 hours.

-

After cooling, quench the reaction with distilled water (30 mL).

-

Extract the product with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain 2-(4-fluorophenyl)thiophene.

Diagram: Synthesis of 2-(4-Fluorophenyl)thiophene via Suzuki Coupling

Caption: Key steps in the synthesis of the target intermediate.

Characterization Data

The structural confirmation of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is crucial for its use in pharmaceutical synthesis. The following data is indicative of its chemical identity:

| Property | Value |

| Molecular Formula | C18H14BrFS |

| Molecular Weight | 361.27 g/mol [3][8][9] |

| Appearance | White to light yellow crystalline powder [9] |

| Melting Point | 103 °C [3] |

| Boiling Point | 438.3±40.0 °C (Predicted) [3] |

| ¹H NMR (CDCl₃) | δ 7.65–7.54 (m, 2H), 7.33–7.22 (m, 2H), 7.14–7.03 (m, 3H) (for 2-(4-fluorophenyl)thiophene precursor) [3] |

| ESI-MS (m/z) | 363.32 (M+Na⁺) (for a related structure) [10] |

Application in Canagliflozin Synthesis

The primary and most significant application of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is as a direct precursor in the synthesis of Canagliflozin. [1]The subsequent synthetic steps typically involve a metal-halogen exchange reaction followed by coupling with a protected glucose derivative.

Diagram: Conversion to Canagliflozin

Caption: Final step in the synthesis of Canagliflozin from the key intermediate.

Conclusion

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene stands as a testament to the intricate and enabling role of organic synthesis in modern medicine. Its development and optimization have been crucial in providing a reliable and scalable route to Canagliflozin, a vital medication for millions of people with type 2 diabetes. The synthetic pathways to this intermediate, primarily involving cross-coupling and Friedel-Crafts reactions, highlight fundamental principles of organic chemistry applied to solve real-world pharmaceutical challenges. As drug development continues to evolve, the importance of well-characterized and efficiently synthesized intermediates like 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene will undoubtedly remain a cornerstone of the industry.

References

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents.

- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7. ChemicalBook.

- Key Intermediate for Canagliflozin Synthesis: Understanding 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene.

- CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. Google Patents.

- 2-(4-Fluorophenyl)-thiophene synthesis. ChemicalBook.

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents.

- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7. TCI Chemicals.

- CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene. Google Patents.

- Procuring 2-(5-Bromo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene: Insights for R&D and Bulk Purchase. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. gsrs.

- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. CymitQuimica.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 4. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 7. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene [cymitquimica.com]

- 10. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

The Pivotal Role of 2-Bromo-5-(4-fluorophenyl)thiophene in Modern Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract